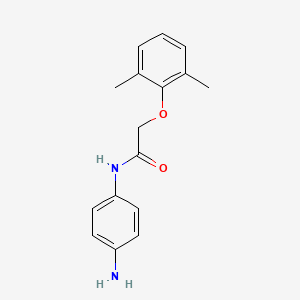

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is an acetamide derivative characterized by a 4-aminophenyl group linked via an acetamide bridge to a 2,6-dimethylphenoxy moiety.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)16(11)20-10-15(19)18-14-8-6-13(17)7-9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYCBRBAZQEZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229739 | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953716-40-0 | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953716-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 2,6-dimethylphenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Average Mass : 334.390 g/mol

- Key Differences: The 4-sulfamoyl (-SO₂NH₂) group replaces the 4-amino (-NH₂) group in the target compound.

- Implications: Sulfamoyl groups enhance hydrogen-bonding capacity and are common in antimicrobial agents (e.g., sulfonamides). This substitution may improve solubility but reduce membrane permeability compared to the amino analog [1].

b) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

- Molecular Formula: C₁₄H₁₀Cl₃NO

- Average Mass : 314.59 g/mol

- Key Differences: Chlorine atoms at the 4-position of the phenyl ring and 2,6-positions of the phenoxy group replace the amino and methyl groups, respectively.

- The electron-withdrawing nature of Cl may also alter metabolic stability [8].

Modifications on the Phenoxy Group

a) N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide

- Molecular Formula: Not explicitly stated, but includes a bromine atom at the 4-position of the phenoxy group.

- Key Differences: Bromine introduces steric bulk and polarizability, while the acetyl(methyl)amino group replaces the primary amino group.

- Implications: Bromine may enhance binding to hydrophobic pockets in target proteins. The acetylated amino group could reduce oxidative metabolism, prolonging half-life [9].

b) Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Key Differences: A methoxy (-OCH₃) group and oxazolidinyl ring replace the phenoxy and aminophenyl groups.

- Implications: The oxazolidinone moiety is associated with fungicidal activity, highlighting how structural changes redirect applications from pharmaceuticals to agrochemicals [5].

Complex Derivatives with Additional Functional Groups

a) Peptidomimetic Derivatives (e.g., Compound e in )

- Structure: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Key Differences: A chiral hexan-2-yl chain with amino and hydroxy groups replaces the simple phenyl ring.

b) Thiazolidinone-Containing Analog ()

- Structure: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide.

- Key Differences: Incorporates a thioxothiazolidinone ring and ethoxymethylene group.

- Implications: Thiazolidinones are known for antidiabetic and antimicrobial activity. The ethoxymethylene group may serve as a prodrug moiety, enhancing oral bioavailability [3].

Research Findings and Implications

- Bioactivity: Sulfonamide and thiazolidinone analogs exhibit antimicrobial properties, while chlorinated derivatives may target neurological pathways.

- Solubility vs. Permeability : Polar groups (e.g., -SO₂NH₂) improve aqueous solubility but reduce cell penetration, whereas lipophilic groups (e.g., -Cl) enhance permeability but increase toxicity risks.

- Metabolic Stability : Acetylation or steric hindrance (e.g., bromine) can slow hepatic metabolism, extending half-life [9][8].

Biological Activity

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a phenoxy group and an amine functional group that contribute to its biological activity. The chemical structure is represented as follows:

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

Key Structural Features :

- Amino group at the para position of the phenyl ring.

- Dimethyl substitution on the phenoxy moiety which may influence lipophilicity and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate these pathways by:

- Inhibiting enzyme activity : It may act as a competitive inhibitor for certain enzymes, thereby affecting metabolic processes.

- Altering signal transduction pathways : By binding to specific receptors, it can influence cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving derivatives of 2-(4-aminophenyl)benzothiazole demonstrated that specific modifications led to enhanced antitumor activity against various human cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 10 | MDA-MB-231 (Breast Cancer) | 0.45 |

| Compound 16 | A549 (Lung Cancer) | 0.60 |

These findings suggest that structural modifications can significantly impact the efficacy of similar compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial potential. Preliminary studies have shown moderate activity against both gram-positive and gram-negative bacteria. The presence of the dimethylphenoxy group is believed to enhance membrane permeability, facilitating better interaction with microbial targets .

Case Studies

- Antitumor Screening : In a comprehensive screening conducted by the National Cancer Institute, derivatives of the compound were tested against 60 human tumor cell lines derived from nine neoplastic diseases. Notably, some derivatives exhibited potent anticancer activity with IC50 values significantly lower than established chemotherapeutics .

- Mechanistic Studies : A study focusing on the mechanism revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways. This suggests potential use in combination therapies where inducing cell death is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.